molecular formula C17H17N3O3 B14142047 (6,7-Dimethoxy-quinazolin-4-yl)-p-tolyl-amine; hydrochloride CAS No. 202475-61-4

(6,7-Dimethoxy-quinazolin-4-yl)-p-tolyl-amine; hydrochloride

Cat. No.: B14142047
CAS No.: 202475-61-4
M. Wt: 311.33 g/mol
InChI Key: AHZHKZBDSLBFFP-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-quinazolin-4-yl)-p-tolyl-amine; hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a double-ring system composed of a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of two methoxy groups at positions 6 and 7 on the quinazoline ring, a p-tolyl group attached to the amine at position 4, and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxy-quinazolin-4-yl)-p-tolyl-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2-aminobenzonitrile and reacting it with formamide under high temperature can yield the quinazoline ring.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinazoline derivative with p-toluidine under suitable conditions.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dimethoxy-quinazolin-4-yl)-p-tolyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagent used.

Scientific Research Applications

(6,7-Dimethoxy-quinazolin-4-yl)-p-tolyl-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain kinases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6,7-Dimethoxy-quinazolin-4-yl)-p-tolyl-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline: This compound has a piperidinyl group instead of a p-tolyl group.

    6,7-Dimethoxy-quinazolin-4-yl-amino-nicotinamide: This compound has a nicotinamide group attached to the quinazoline ring.

Uniqueness

(6,7-Dimethoxy-quinazolin-4-yl)-p-tolyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group and the methoxy groups at positions 6 and 7 contribute to its unique reactivity and potential therapeutic applications.

Properties

CAS No.

202475-61-4

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

6,7-dimethoxy-N-(4-methoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C17H17N3O3/c1-21-12-6-4-11(5-7-12)20-17-13-8-15(22-2)16(23-3)9-14(13)18-10-19-17/h4-10H,1-3H3,(H,18,19,20)

InChI Key

AHZHKZBDSLBFFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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